molecular formula C18H38O3 B13767069 1,9,10-Octadecanetriol CAS No. 7023-01-0

1,9,10-Octadecanetriol

Cat. No.: B13767069
CAS No.: 7023-01-0
M. Wt: 302.5 g/mol
InChI Key: RGQVEMVVEFTMJD-UHFFFAOYSA-N
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Description

Contextualization of Polyol Chemistry within Organic and Biological Systems

In the realm of organic chemistry, a polyol is an organic compound characterized by the presence of multiple hydroxyl (–OH) groups. wikipedia.org These molecules are broadly classified based on the number of hydroxyl groups they contain; for instance, compounds with two, three, or four hydroxyl groups are known as diols, triols, and tetrols, respectively. wikipedia.org The versatility of polyols makes them fundamental components in both industrial and biological chemistry.

In industrial applications, polyols are crucial monomers in polymer chemistry. acs.org They are primary reactants, along with isocyanates, in the synthesis of polyurethanes, a highly adaptable class of polymers used in everything from flexible foams in furniture to rigid insulation, coatings, and elastomers. zhonglianchemicals.comelastas.lt The properties of the resulting polyurethane, such as rigidity or flexibility, are largely determined by the chemical structure, molecular weight, and functionality (the number of hydroxyl groups) of the polyol used. acs.orgelastas.lt Low molecular weight polyols often act as crosslinking agents, leading to rigid, highly branched polymer structures. acs.org

In biological systems, polyols and their derivatives are ubiquitous. They serve as structural components of cell membranes, energy storage molecules, and signaling molecules. Long-chain aliphatic alcohols, a category that includes triols, are known to be involved in insect biochemical signaling. oregonstate.edu Furthermore, related structures like sphingolipids, which incorporate long-chain amino-diols and -triols, are essential components of eukaryotic cell membranes and play critical roles in cell recognition and signal transduction. mdpi.comresearchgate.net The metabolism of long-chain fatty acids, the precursors to many long-chain alcohols, is a significant source of metabolic energy in various organisms. nih.gov

Chemical Structure and Classification of 1,9,10-Octadecanetriol

1,9,10-Octadecanetriol is classified as a long-chain aliphatic triol. Its structure consists of a saturated 18-carbon backbone (octadecane) with three hydroxyl groups located at positions 1, 9, and 10. The presence of chiral centers at carbons 9 and 10 means that the molecule can exist in different stereoisomeric forms, such as (9S, 10R)-1,9,10-octadecanetriol. oregonstate.edu

The compound is a white, crystalline solid at room temperature and has a melting point reported to be around 80-81°C. google.com Its esters, such as the triacetate, are described as oily liquids. google.com

Table 1: Chemical and Physical Properties of 1,9,10-Octadecanetriol

Property Value Source
IUPAC Name octadecane-1,9,10-triol chemicalbook.com
CAS Number 7023-01-0 chemicalbook.com
Molecular Formula C₁₈H₃₈O₃ chemicalbook.com
Molecular Weight 302.49 g/mol chemicalbook.com
Appearance White crystalline solid google.com
Melting Point 80-81 °C google.com

| Synonyms | 9,10-dihydroxyoctadecanol | habitablefuture.org |

Significance of Long-Chain Aliphatic Polyols as Building Blocks and Biomolecules

Long-chain aliphatic polyols, such as 1,9,10-octadecanetriol, hold significance as versatile chemical building blocks and as structural analogs to important biomolecules.

As industrial building blocks, their utility has been demonstrated in polymer science. A 1936 patent described the use of esters derived from 1,9,10-octadecanetriol, such as its triacetate and trilaurate, as plasticizers for nitrocellulose compositions. google.com The synthesis outlined in the patent involves the peracylation of oleyl alcohol, highlighting a pathway from common unsaturated fatty alcohols to these functional triols. google.com This application showcases their potential to modify the physical properties of polymers, rendering them more flexible and durable.

In a biological context, the structure of 1,9,10-octadecanetriol is noteworthy for its similarity to sphingolipids, a class of lipids containing a backbone of a long-chain amino alcohol. For example, phytosphingosine (B30862) is (2S,3S,4R)-2-amino-1,3,4-octadecanetriol, a compound that is structurally very similar to a hypothetical amino-derivative of 1,9,10-octadecanetriol. chembk.com Phytosphingosine and other sphingolipids are integral to the structure and function of cell membranes and are involved in cellular signaling pathways. mdpi.com While 1,9,10-octadecanetriol itself is not a direct component of these complex lipids, its structural resemblance suggests that it could potentially interact with or influence biological systems that recognize long aliphatic chains with multiple hydroxyl groups.

Research Landscape and Knowledge Gaps Pertaining to 1,9,10-Octadecanetriol

The research landscape for 1,9,10-octadecanetriol is relatively sparse and primarily consists of its inclusion in chemical databases, older patent literature, and occasional mentions in synthetic chemistry studies. google.comhabitablefuture.orgeuropa.euechemportal.org It is listed in chemical inventories such as the REACH Pre-Registered Substances list, indicating its status as a commercially available or previously manufactured chemical. europa.eu

The most detailed early research comes from a patent focused on creating polyhydric alcohol esters for use as plasticizers. google.com More recently, a specific stereoisomer, (9S, 10R)-1,9,10-octadecanetriol, was mentioned as a target molecule in a university-level organic chemistry examination problem, suggesting its relevance in teaching stereoselective synthesis. oregonstate.edu

Despite these mentions, there are significant knowledge gaps regarding 1,9,10-octadecanetriol:

Biological Activity: There is a notable lack of published research investigating the biological functions of 1,9,10-octadecanetriol. Given its structural similarity to components of biologically active sphingolipids, its potential effects on cellular processes, membrane properties, or enzymatic activities remain unexplored.

Modern Applications: While its use as a plasticizer was explored in the 1930s, its potential in modern materials science is unknown. Its three hydroxyl groups offer multiple points for polymerization, suggesting it could be a candidate for creating novel bio-based polyesters, polyethers, or polyurethanes with unique properties.

Comprehensive Characterization: Detailed physicochemical and spectroscopic characterization of all its possible stereoisomers is not readily available in the scientific literature.

Natural Occurrence: It is not well-documented whether 1,9,10-octadecanetriol occurs naturally in plants, animals, or microorganisms.

Scope and Objectives for Advanced Research on 1,9,10-Octadecanetriol

Addressing the identified knowledge gaps requires a focused research effort. The scope of advanced research on this compound should be multidisciplinary, spanning organic synthesis, polymer science, and biochemistry. Key objectives for future studies should include:

Stereoselective Synthesis and Characterization: Develop and optimize modern, efficient, and highly stereoselective synthetic routes to access all possible stereoisomers of 1,9,10-octadecanetriol in high purity. This would be followed by comprehensive characterization using advanced analytical techniques (e.g., NMR spectroscopy, X-ray crystallography) to definitively establish their three-dimensional structures.

Investigation of Biological Effects: Conduct systematic in vitro and in vivo studies to screen for biological activity. This research should investigate its effects on cell membrane integrity and fluidity, its potential to modulate enzyme activity (e.g., lipases, kinases), and its cytotoxicity.

Development as a Bio-Based Monomer: Explore the use of 1,9,10-octadecanetriol as a monomer or cross-linking agent for the synthesis of new polymers. Research should focus on how its long aliphatic chain and specific stereochemistry influence the thermal, mechanical, and biodegradable properties of the resulting materials.

Exploring Natural Sources: Utilize modern analytical techniques, such as mass spectrometry, to screen natural extracts from various biological sources to determine if 1,9,10-octadecanetriol or its derivatives are naturally occurring compounds.

Properties

CAS No.

7023-01-0

Molecular Formula

C18H38O3

Molecular Weight

302.5 g/mol

IUPAC Name

octadecane-1,9,10-triol

InChI

InChI=1S/C18H38O3/c1-2-3-4-5-8-11-14-17(20)18(21)15-12-9-6-7-10-13-16-19/h17-21H,2-16H2,1H3

InChI Key

RGQVEMVVEFTMJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCO)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 1,9,10 Octadecanetriol

De Novo Synthetic Pathways for 1,9,10-Octadecanetriol

De novo synthesis of 1,9,10-octadecanetriol typically starts from long-chain unsaturated precursors, requiring a sequence of reactions to install the requisite hydroxyl groups at the C1, C9, and C10 positions.

Regioselective Hydroxylation Methodologies

Regioselective hydroxylation is crucial for creating the 1,9,10-triol structure from precursors like oleic acid, which contains a double bond at C9-C10 and a carboxylic acid at C1. The challenge lies in selectively oxidizing specific C-H or C=C bonds.

Enzymatic Hydroxylation : Cytochrome P450 enzymes (CYPs) are known for their ability to perform highly regioselective and stereoselective hydroxylations on inactivated C-H bonds. researchgate.net While many CYPs hydroxylate fatty acids at the α- or ω-positions, enzyme engineering can alter and control their regioselectivity for in-chain hydroxylation. researchgate.netd-nb.info For instance, CYP152A1 (P450Bsβ) hydroxylates fatty acids at both α- and β-positions, and its selectivity can be tuned through mutagenesis. d-nb.info Fungal peroxygenases (UPOs) also exhibit regioselectivity; for example, Agrocybe aegerita UPO (AaeUPO) can hydroxylate saturated fatty acids at the ω-1 and ω-2 positions. csic.es Such biocatalytic systems could be engineered to target the desired positions on the octadecane (B175841) chain.

Chemical Hydroxylation : A common chemical approach involves the dihydroxylation of the C9-C10 double bond of an oleic acid derivative. This is typically followed by the reduction of the carboxylic acid or ester group at the C1 position to a primary alcohol. oregonstate.edu The dihydroxylation at the double bond is inherently regioselective to positions 9 and 10. The hydroxylation at C1 is achieved through the selective reduction of the terminal carboxyl group, a standard functional group transformation.

Stereoselective Approaches to Triol Formation

The stereochemistry of the hydroxyl groups at C9 and C10 is a critical aspect of the synthesis.

Sharpless Asymmetric Dihydroxylation : This method is a powerful tool for the stereoselective synthesis of vicinal diols from olefins. The Sharpless asymmetric cis-dihydroxylation of an unsaturated precursor can produce chiral diols with high enantiomeric excess (ee). korea.ac.kr For example, the synthesis of (9S, 10R)-1,9,10-octadecanetriol can be envisioned starting from a C1-protected oleic acid derivative using this methodology to control the stereochemistry at C9 and C10. oregonstate.edu

Enzyme-Catalyzed Reactions : Lipoxygenases (LOXs) catalyze the stereospecific incorporation of dioxygen into polyunsaturated fatty acids, leading to optically active hydroperoxides which can be further converted to diols. d-nb.info Cytochrome P450 enzymes can also provide high stereoselectivity. For example, CYP152B1 from Sphingomonas paucimobilis hydroxylates fatty acids to produce S-enantiomers with over 98% enantiomeric purity. nih.gov Biosynthetic pathways in organisms like eosinophils can produce specific stereoisomers of trihydroxy fatty acids, suggesting the potential for enzymatic routes. metabolomics.seresearchgate.net

Total Synthesis Routes from Unsaturated Precursors

The most common and practical route to 1,9,10-octadecanetriol starts from oleic acid or its esters. This pathway involves two main transformations: dihydroxylation of the C9-C10 double bond and reduction of the C1 carboxyl group.

A general synthetic scheme is as follows:

Protection/Activation of the Carboxyl Group : Oleic acid is often converted to its methyl or ethyl ester to prevent side reactions during the dihydroxylation step.

Dihydroxylation : The C9-C10 double bond of the oleate (B1233923) is hydroxylated to form a 9,10-dihydroxyoctadecanoate. This can be achieved using reagents like osmium tetroxide (for syn-dihydroxylation) or through an epoxidation-hydrolysis sequence (for anti-dihydroxylation).

Reduction of the Ester : The ester group at C1 is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding the final 1,9,10-octadecanetriol. oregonstate.edu

A patent from 1936 describes preparing polyhydric alcohol esters by first peracylating an unsaturated alcohol like oleyl alcohol and then hydrolyzing the product. google.com Another approach involves the chemo-enzymatic synthesis where oleic acid is converted to 9-hydroxynonanoic acid, which can then be transformed into other building blocks. nih.gov

Protecting Group Chemistry in 1,9,10-Octadecanetriol Synthesis

In complex polyol syntheses, protecting groups are essential to differentiate between the various hydroxyl groups and enable selective modifications. beilstein-journals.orgnsf.gov

Silyl (B83357) Ethers : Bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are commonly used for the regioselective protection of primary alcohols over secondary ones due to steric hindrance. beilstein-journals.org This strategy would be effective for selectively protecting the C1 primary alcohol of 1,9,10-octadecanetriol, allowing for specific reactions at the C9 and C10 secondary hydroxyls.

Acetals and Ketals : Acetal protecting groups, such as isopropylidene ketals, can be used to protect vicinal diols like the 9,10-diol moiety. nih.gov

Orthogonal Protection : An orthogonal protecting group strategy involves using multiple types of protecting groups (e.g., silyl ethers, benzyl (B1604629) ethers, esters) that can be removed under different specific conditions. beilstein-journals.orguniversiteitleiden.nl This allows for the sequential deprotection and functionalization of the different hydroxyl groups on the octadecanetriol backbone, which is a common challenge in carbohydrate and polyol chemistry. nsf.govrsc.org

The table below summarizes common protecting groups used in polyol chemistry relevant to the synthesis of 1,9,10-octadecanetriol.

Protecting GroupAbbreviationCommon Reagents for IntroductionConditions for RemovalSelectivity
tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, ImidazoleF⁻ (TBAF), H⁺ (AcOH)Primary > Secondary Alcohols beilstein-journals.org
tert-Butyldiphenylsilyl EtherTBDPSTBDPS-Cl, ImidazoleF⁻ (TBAF), H⁺ (AcOH)Primary > Secondary Alcohols beilstein-journals.org
Benzyl EtherBnBnBr, NaHH₂, Pd/CGeneral (less selective)
para-Methoxybenzyl EtherPMBPMB-Cl, NaHDDQ, CAN, TFA universiteitleiden.nlGeneral (less selective)
Isopropylidene Ketal-Acetone, H⁺ catalystAqueous Acidcis-1,2-Diols nih.gov
Acetate EsterAcAc₂O, PyridineBase (NaOMe), Acid (HCl)General (less selective)

Functionalization and Chemical Modification of 1,9,10-Octadecanetriol

The three hydroxyl groups of 1,9,10-octadecanetriol serve as handles for further chemical modification, most commonly through esterification.

Esterification Reactions and Ester Derivatives

Esterification involves reacting the hydroxyl groups of the triol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) to form an ester. byjus.com This can be done to modify the physical properties of the compound, for example, to create plasticizers or lubricants. google.com

Methods : Esterification can be catalyzed by acids (Fischer esterification) or can proceed via more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine. nsf.govbyjus.com Enzymatic esterification using lipases is also a viable and "green" alternative, often performed in solvent-free systems or non-polar organic solvents. nih.govembrapa.br

Derivatives : A 1936 patent by DuPont describes the synthesis of various esters of 1,9,10-octadecanetriol. google.com For instance, reacting the triol with acetic anhydride can produce the triacetate ester. google.com The patent also mentions the esterification of all hydroxyl groups with other monocarboxylic acids, such as lauric acid. google.com These ester derivatives were noted for their utility as clear, flexible films and as plasticizers for nitrocellulose compositions. google.com

The table below lists examples of ester derivatives of 1,9,10-octadecanetriol.

Ester DerivativeSynthesizing Acid/ReagentPotential ApplicationReference
1,9,10-Octadecanetriol TriacetateAcetic Anhydride / Acetic AcidPlasticizer, Lacquer base google.com
Lauric Acid Ester of 1,9,10-OctadecanetriolLauric AcidNot specified google.com

Etherification and Alkoxylation Strategies

The presence of three hydroxyl groups on the 1,9,10-octadecanetriol backbone allows for the formation of ethers through etherification and alkoxylation reactions. These reactions involve the conversion of one or more hydroxyl groups into an ether linkage (R-O-R'). As with other polyols, diols react as alcohols, undergoing ether formation wikipedia.org. The challenge with a triol lies in achieving selectivity, as reactions can potentially occur at the primary (C1) or the two secondary (C9, C10) hydroxyl groups, leading to a mixture of mono-, di-, and tri-ethers.

Strategic control over reaction conditions or the use of protecting groups is often necessary to direct the etherification to a specific hydroxyl group. The primary alcohol at C1 is generally more reactive than the secondary alcohols at C9 and C10 due to less steric hindrance, allowing for a degree of regioselectivity under kinetically controlled conditions.

Catalytic systems are crucial for promoting the etherification of long-chain alcohols. For instance, solid acid catalysts like tungstated zirconia have proven effective for the liquid-phase etherification of linear C6-C12 alcohols, demonstrating high selectivity for ether formation over dehydration. osti.gov Such systems could be adapted for 1,9,10-octadecanetriol, potentially favoring the formation of symmetrical or asymmetrical ethers depending on the co-reactants. The reaction of a long-chain alcohol can be built up into branched alcohols through processes like the Guerbet reaction, which can then undergo etherification. osti.gov

Table 1: Conditions for Etherification of Long-Chain Alcohols

CatalystAlcohol Substrate(s)Temperature (K)Key Findings
Tungstated ZirconiaLinear C6-C12 Alcohols393 - 418High selectivity towards symmetrical ethers (C12-C24). osti.gov
Acidic Resins (e.g., Amberlyst 70)Linear AlcoholsN/AEffective for etherification in the liquid phase. osti.gov
Acid Catalyst (General)DiolsN/ACan be used to convert diols to cyclic ethers via diol cyclization. wikipedia.org

Alkoxylation, specifically ethoxylation and propoxylation, involves the reaction of the hydroxyl groups with epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide. This process results in the formation of polyether chains attached to the triol backbone, significantly altering the molecule's solubility and surfactant properties.

Oxidation and Reduction Chemistry

Oxidation

The hydroxyl groups of 1,9,10-octadecanetriol are susceptible to oxidation. The primary alcohol at C1 can be oxidized to an aldehyde and further to a carboxylic acid, while the secondary alcohols at C9 and C10 can be oxidized to ketones. The vicinal diol arrangement at C9-C10 presents a unique reactive site. Strong oxidizing agents, such as permanganate-periodate, are known to cleave glycols, which would result in the cleavage of the C9-C10 bond in 1,9,10-octadecanetriol to yield two smaller molecules: a dicarboxylic acid and an aldehyde-acid. cdnsciencepub.comcanada.ca

Selective oxidation is a significant challenge in polyol chemistry. nih.govosti.gov However, modern catalytic methods have been developed to enhance selectivity. For example, certain ruthenium catalysts show remarkable selectivity for the oxidation of secondary alcohols over primary alcohols in complex polyols. nih.gov This approach could theoretically be applied to 1,9,10-octadecanetriol to selectively form a ketone at either the C9 or C10 position while leaving the C1 primary alcohol intact. nih.gov Similarly, palladium-based catalysts have been explored for the selective aerobic oxidation of alcohols. rsc.org

Table 2: Catalytic Systems for Selective Oxidation of Polyols

Catalyst SystemOxidantSelectivityReference
Ruthenium (Ru-2) ComplexAcetonePreferential oxidation of secondary alcohols over primary alcohols. nih.gov nih.gov
NiOOHElectrochemicalCan be controlled to favor secondary alcohol oxidation. nih.govosti.gov nih.govosti.gov
Palladium (Pd) on Mesoporous SilicaO₂ (Aerobic)Excellent activity towards primary and secondary allylic alcohols. rsc.org rsc.org
Permanganate-Periodate ReagentKIO₄/KMnO₄Cleavage of vicinal diols. cdnsciencepub.comcanada.ca cdnsciencepub.comcanada.ca

Reduction

The direct reduction of the alcohol functional groups in 1,9,10-octadecanetriol is not a typical derivatization strategy, as it would require harsh conditions to remove the hydroxyls and convert the triol into an alkane. More commonly, reduction reactions are employed in the synthesis of the triol itself. For instance, long-chain triols are often prepared by the hydrogenation of diesters of the corresponding dicarboxylic acids or other oxygenated precursors. wikipedia.org The synthesis of 1,9,10-octadecanetriol itself can be achieved via the reduction of derivatives of oleic acid. csic.es

Conjugation and Bioconjugation Potential for 1,9,10-Octadecanetriol

The hydroxyl groups of 1,9,10-octadecanetriol make it an excellent candidate for conjugation and bioconjugation. These processes involve covalently linking the triol to other molecules, such as drugs, imaging agents (like fluorophores), or polymers, to create new molecular entities with tailored properties. creative-biolabs.com Lipid bioconjugation is a widely used strategy to improve the pharmacokinetic properties of drugs, enhance drug delivery to specific targets, and enable the study of lipids in biological systems. creative-biolabs.comnih.govnih.gov

The primary and secondary alcohols can serve as chemical handles for attaching other molecules. Common strategies include:

Ester or Ether Linkages: The hydroxyls can be reacted with carboxylic acids or alkyl halides on a target molecule to form stable ester or ether bonds.

Bioorthogonal Chemistry: A more advanced strategy involves introducing a "bioorthogonal handle" onto the triol. For example, a hydroxyl group can be converted to an azide. This modified triol can then be reacted with a molecule containing a terminal alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This approach allows for highly specific and efficient conjugation in complex environments, including within living cells. nih.govnih.gov

The amphiphilic nature of conjugates derived from 1,9,10-octadecanetriol—possessing a long, hydrophobic alkyl tail and a polar head group where the conjugate is attached—makes them suitable for applications in drug delivery systems like liposomes or micelles. creative-biolabs.com

Table 3: Potential Bioconjugation Strategies for 1,9,10-Octadecanetriol

StrategyReactive Handle on TriolLinkage FormedKey Features
EsterificationHydroxyl (-OH)EsterDirect reaction with a carboxylic acid; can be susceptible to hydrolysis.
EtherificationHydroxyl (-OH)EtherForms a more stable linkage compared to esters.
Click Chemistry (CuAAC)Azide (-N₃) (after conversion from -OH)TriazoleHigh efficiency and specificity; bioorthogonal. nih.gov
Oxime LigationAldehyde/Ketone (after oxidation of -OH)OximeBioorthogonal reaction useful for creating artificial membranes. nih.gov
Thiol-ene/yne CouplingThiol (-SH) (after conversion from -OH)ThioetherEfficient light-mediated reaction for bioconjugation.

Green Chemistry Principles in the Synthesis of Long-Chain Triols

The synthesis of 1,9,10-octadecanetriol and other long-chain polyols falls under the umbrella of oleochemistry, the chemistry of fats and oils. frontiersin.org Applying green chemistry principles to oleochemical production is critical for developing sustainable industrial processes. researchgate.net Key principles include the use of renewable feedstocks, maximizing atom economy, employing safer solvents and reagents, and using catalytic rather than stoichiometric reagents. nih.gov

1,9,10-octadecanetriol is typically synthesized from oleic acid, a fatty acid abundant in vegetable oils like olive and sunflower oil. csic.es The use of such plant-based, renewable feedstocks is a cornerstone of green chemistry, providing a sustainable alternative to petroleum-based starting materials. frontiersin.orgresearchgate.net

Further green considerations in the synthesis and derivatization of long-chain triols include:

Catalysis: Utilizing enzymatic and chemo-catalytic processes. Lipases, for example, are used for the green production of oleochemicals under mild conditions, reducing energy consumption and unwanted side reactions. nih.gov For derivatizations like oxidation, using molecular oxygen (from air) as the ultimate oxidant with a recyclable catalyst is a greener alternative to stoichiometric chemical oxidants. rsc.org

Solvent Choice: Minimizing or eliminating the use of hazardous organic solvents. Reactions in water or solvent-free conditions are preferred. For instance, oxidative esterification of aliphatic diols has been demonstrated in aqueous media. rsc.org

Energy Efficiency: Employing methods that reduce energy consumption, such as mechanochemistry (ball-milling) or microwave-assisted synthesis, can make processes more environmentally benign. frontiersin.org

Table 4: Application of Green Chemistry Principles to Long-Chain Triol Synthesis

Green Chemistry PrincipleApplication in Oleochemical/Triol Synthesis
Use of Renewable Feedstocks Synthesis from plant-derived fatty acids like oleic acid. frontiersin.orgresearchgate.net
Catalysis Use of lipases for esterification/hydrolysis; heterogeneous catalysts for oxidation and hydrogenation. rsc.orgnih.gov
Atom Economy Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product.
Safer Solvents & Auxiliaries Performing reactions in water, supercritical CO₂, or under solvent-free conditions. rsc.org
Design for Energy Efficiency Using reactions at ambient temperature and pressure; exploring mechanochemistry or microwave irradiation. frontiersin.org
Reduce Derivatives Avoiding the use of temporary protecting groups where possible through selective catalysis.

By integrating these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing and derivatizing valuable oleochemicals like 1,9,10-octadecanetriol.

Biosynthetic Pathways and Biological Occurrence of Triols

Microbial Biosynthesis of Multifunctional Fatty Acid Derivatives, Including Triols

Metabolic engineering has enabled the use of microorganisms as cellular factories for the production of valuable fatty acid-derived chemicals. nih.govresearchgate.net By harnessing and optimizing microbial metabolic pathways, it is possible to synthesize complex molecules like triols from renewable feedstocks. nih.gov This approach offers a sustainable alternative to traditional chemical synthesis. researchgate.net

The microbial production of fatty acid derivatives is often achieved through the engineering of model organisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These microbes are well-suited for metabolic engineering due to their rapid growth, well-understood genetics, and established industrial fermentation performance. nih.gov Recombinant microorganisms can be designed to include nucleic acid sequences that express or over-express specific enzymes, thereby directing metabolic flux towards the desired product. google.com

Engineered pathways often begin with the overexpression of enzymes that increase the intracellular pool of fatty acids or their activated forms, such as acyl-CoA. google.com Subsequent steps involve the introduction of heterologous enzymes that can functionalize the fatty acid backbone, for instance, by adding hydroxyl groups to create polyhydroxylated fatty acids like triols.

Table 1: Microorganisms Engineered for Fatty Acid Derivative Production

MicroorganismKey AdvantagesRelevant Engineered Pathways
Escherichia coli Fast growth, well-characterized genetics, numerous genetic tools available.Fatty acid biosynthesis, β-oxidation reversal, introduction of heterologous enzymes (e.g., hydroxylases, reductases).
Saccharomyces cerevisiae Eukaryotic host suitable for expressing plant or fungal enzymes, robust fermentation capabilities, GRAS status.Fatty acid synthesis, expression of P450 monooxygenases, endomembrane systems for enzyme function. nih.gov
Yarrowia lipolytica Oleaginous yeast capable of high-density cultivation and lipid accumulation.Overexpression of MVA pathway enzymes, fusion proteins of P450 and reductase partners. nih.gov
C1 Metabolizing Microorganisms Ability to use methane (B114726) or natural gas as a feedstock.Recombinant modification to increase acyl-CoA production and introduce fatty acid converting enzymes. google.com

This table provides an interactive overview of common microbial hosts used in the biosynthesis of fatty acid derivatives.

The biosynthesis of vicinal diols (and subsequently triols from hydroxylated precursors) on a fatty acid chain is typically a two-step enzymatic process.

Epoxidation: The first step involves the formation of an epoxide ring across a double bond in the fatty acid chain. This reaction is often catalyzed by an epoxygenase, commonly a cytochrome P450 monooxygenase (CYP). researchgate.net These enzymes utilize molecular oxygen and a reducing agent (like NADPH) to insert one oxygen atom into the substrate, forming the epoxide.

Hydrolysis: The second step is the hydrolytic opening of the epoxide ring to form a vicinal diol (two adjacent hydroxyl groups). This reaction is catalyzed by an epoxide hydrolase (EH). nih.gov The mechanism involves a nucleophilic attack on one of the epoxide carbons, followed by the addition of a water molecule, resulting in the formation of a diol. nih.govresearchgate.net Epoxide hydrolases belong to the α/β hydrolase fold superfamily and are crucial for detoxifying xenobiotics as well as metabolizing endogenous signaling molecules. nih.govnih.gov

To produce a triol such as 1,9,10-octadecanetriol, the starting substrate for this two-step reaction would need to be a monohydroxylated fatty acid, for example, ricinoleic acid (12-hydroxy-9-octadecenoic acid). The epoxygenase would act on the double bond at the C9 position, and the subsequent epoxide hydrolase activity would yield a triol.

Metabolic engineering strategies to enhance production include:

Enzyme Selection and Engineering: Choosing enzymes with high activity and specificity for the desired substrate is critical. Protein engineering can be employed to alter substrate specificity or improve the catalytic efficiency of key enzymes. nih.gov

Increasing Precursor Supply: Overexpressing genes involved in fatty acid biosynthesis or blocking competing pathways can increase the availability of the starting material for the desired reaction. mdpi.com

Optimizing Cofactor Availability: Many biosynthetic pathways, particularly those involving P450 enzymes, have high demands for reducing equivalents like NADPH. Engineering the host's central metabolism to regenerate these cofactors can significantly boost product yields. mdpi.com

Process Optimization: Cultivation conditions such as temperature, pH, and oxygen availability must be optimized to ensure robust cell growth and maximal enzymatic activity. nih.govresearchgate.net

Occurrence of Related Octadecanetriol Structures as Lipid Backbones in Biological Systems

While the specific compound 1,9,10-octadecanetriol is primarily a product of chemical or targeted biosynthetic processes, structurally similar triol molecules are fundamental components of cellular lipids in many organisms.

A prominent example of a naturally occurring octadecanetriol is 2-amino-1,3,4-octadecanetriol, commonly known as phytosphingosine (B30862). nih.gov This compound is a sphingoid base, which serves as the structural backbone for a major class of lipids called sphingolipids. mdpi.com Sphingolipids are essential components of eukaryotic cell membranes and are involved in a wide array of cellular processes, including signal transduction, cell recognition, and apoptosis. libretexts.orgrsc.org

Phytosphingosine and other sphingoid bases are linked via their amino group to a fatty acid to form ceramides. libretexts.org The primary hydroxyl group at the C1 position can then be further modified with polar head groups, such as phosphate (B84403) or carbohydrates, to create complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. libretexts.orgresearchgate.net The presence of the additional hydroxyl group at the C4 position in phytosphingosine influences the physical properties of membranes, affecting their order and permeability. mdpi.com

The de novo biosynthesis of sphingoid bases in eukaryotes is a highly conserved pathway that primarily occurs on the cytosolic face of the endoplasmic reticulum (ER). rsc.orgresearchgate.net

The key steps in this pathway are:

Condensation: The process begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This reaction forms 3-ketosphinganine. mdpi.comrsc.org

Reduction: The 3-ketosphinganine is then rapidly reduced to sphinganine (B43673) (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. researchgate.net

N-Acylation: Sphinganine is subsequently N-acylated by a family of ceramide synthases to form dihydroceramide (B1258172). libretexts.org

Hydroxylation and Desaturation: To form phytosphingosine, dihydroceramide is hydroxylated at the C4 position. Other sphingoid bases, like sphingosine, are formed by the introduction of a double bond at the C4 position of the sphinganine backbone within the dihydroceramide molecule. researchgate.netmdpi.com

This pathway is tightly regulated, as the balance between different sphingolipids is crucial for maintaining cellular homeostasis. rsc.org

Table 2: Key Enzymes in Eukaryotic Sphingoid Base Biosynthesis

EnzymeReaction CatalyzedSubstratesProductCellular Location
Serine Palmitoyltransferase (SPT) CondensationL-serine, Palmitoyl-CoA3-KetosphinganineEndoplasmic Reticulum
3-Ketosphinganine Reductase Reduction3-Ketosphinganine, NADPHSphinganineEndoplasmic Reticulum
Ceramide Synthase (CerS) N-acylationSphinganine, Fatty Acyl-CoADihydroceramideEndoplasmic Reticulum
Dihydroceramide Hydroxylase C4-HydroxylationDihydroceramidePhytoceramideEndoplasmic Reticulum
Dihydroceramide Desaturase C4-DesaturationDihydroceramideCeramideEndoplasmic Reticulum

This interactive table summarizes the core enzymatic steps in the de novo synthesis of sphingoid bases.

Natural Sources of Octadecanetriol and its Derivatives (e.g., Plants, Fungi)

The occurrence of 1,9,10-octadecanetriol in its free alcohol form is not extensively documented in scientific literature. However, its oxidized counterpart, 9,10,18-trihydroxyoctadecanoic acid, has been identified as a natural product in the plant kingdom. This trihydroxy fatty acid is a known component of cutin, a complex biopolymer that forms the protective outer layer of the plant cuticle.

In etiolated seedlings of Vicia sativa (common vetch), the biosynthesis of 9,10,18-trihydroxyoctadecanoic acid has been observed. nih.gov Microsomal fractions from these seedlings can catalyze the formation of this compound from oleic acid through intermediate steps involving 9,10-epoxystearic acid and 9,10-dihydroxystearic acid. nih.gov The enzyme responsible for the final ω-hydroxylation step is a cytochrome P450 monooxygenase, specifically CYP94A1. nih.gov The presence of this biosynthetic pathway suggests that Vicia sativa is a natural source of this octadecanetriol derivative. The potential for the reduction of the carboxylic acid group of 9,10,18-trihydroxyoctadecanoic acid to the corresponding alcohol, 1,9,10-octadecanetriol, within the plant remains a subject for further investigation.

Fungi also represent a promising natural source of octadecanetriol derivatives. Various fungi are known to produce enzymes capable of oxygenating fatty acids, leading to the formation of di- and trihydroxy fatty acids. For instance, the fungus Glomerella cingulata possesses a linoleate (B1235992) diol synthase (LDS), a versatile enzyme that can transform unsaturated C18 fatty acids into a range of hydroxylated products. nih.govresearchgate.netsemanticscholar.org This enzyme has been shown to convert linoleic acid into dihydroxy compounds and can further act on other hydroxylated fatty acids to produce trihydroxy derivatives. nih.gov

Another example is found in the fungus Penicillium oxalicum, which produces a novel 6R,8R-linoleate diol synthase. nih.gov While this specific enzyme produces a different isomer of dihydroxyoctadecadienoic acid, it highlights the capacity of fungal enzymes to introduce multiple hydroxyl groups onto an 18-carbon fatty acid backbone. The enzymatic machinery present in these and other fungi could potentially synthesize 1,9,10-octadecanetriol or its derivatives from common fatty acid precursors like oleic or linoleic acid.

Furthermore, the bacterium Pseudomonas aeruginosa PR3 can convert ricinoleic acid (12-hydroxy-9-octadecenoic acid) into a trihydroxy fatty acid, 7,10,12-trihydroxy-8(E)-octadecenoic acid. nih.gov While structurally distinct from 1,9,10-octadecanetriol, this demonstrates the microbial potential for producing trihydroxylated C18 fatty acids.

The following table summarizes the natural sources and the specific octadecanetriol derivatives or related compounds found:

OrganismCompound/DerivativeEnzyme FamilyPrecursor
Vicia sativa9,10,18-Trihydroxyoctadecanoic acidCytochrome P450 (CYP94A1)Oleic acid
Glomerella cingulataDihydroxy and Trihydroxy fatty acidsLinoleate Diol SynthaseLinoleic acid and other hydroxy fatty acids
Penicillium oxalicum6R,8R-dihydroxy-9,12(Z,Z)-octadecadienoic acidLinoleate Diol SynthaseLinoleic acid
Pseudomonas aeruginosa PR37,10,12-trihydroxy-8(E)-octadecenoic acidNot specifiedRicinoleic acid

Regulation of Triol Biosynthesis in Biological Systems

The biosynthesis of 1,9,10-octadecanetriol and its derivatives is subject to regulation at the enzymatic and transcriptional levels, primarily influenced by environmental stimuli and the developmental stage of the organism.

In plants, the synthesis of 9,10,18-trihydroxyoctadecanoic acid is linked to the formation of the protective cutin layer. The expression of the key enzyme in its biosynthesis, the cytochrome P450 fatty acid ω-hydroxylase CYP94A1, is not constitutive. nih.gov In Vicia sativa seedlings, the transcripts for CYP94A1 are barely detectable during early development but can be strongly and selectively induced by chemical stress. nih.gov This suggests a role for this pathway in plant defense mechanisms against chemical injury. nih.gov The regulation of cytochrome P450 enzymes involved in fatty acid hydroxylation is a critical aspect of the plant's response to both biotic and abiotic stresses. nih.govnih.gov The induction by external stressors ensures that the production of protective compounds like trihydroxy fatty acids is ramped up when needed.

The broader regulation of fatty acid hydroxylation in plants involves a large superfamily of cytochrome P450 enzymes, with families like CYP86 and CYP94 being prominent in ω-hydroxylation. researchgate.netoup.com The expression of these enzymes can be tissue-specific and developmentally regulated, aligning with the synthesis of biopolymers like cutin and suberin in specific tissues and at particular growth stages. oup.com

In fungi, the regulation of linoleate diol synthases (LDS), which are responsible for producing di- and trihydroxy fatty acids, is also tightly controlled. These enzymes and their metabolic products, often referred to as oxylipins, can act as signaling molecules that regulate fungal development, including sexual and asexual sporulation. nih.gov For example, in some Aspergillus species, diol synthase-derived metabolites are involved in maintaining the balance between these two reproductive modes. The activity of these enzymes can be influenced by the availability of their fatty acid substrates, such as linoleic acid.

The regulation of LDS enzymes can occur at the transcriptional level, with gene expression being triggered by specific developmental cues or environmental conditions. For instance, the production of dihydroxy fatty acids by some fungi is linked to their life cycle, suggesting that the expression of the corresponding synthases is temporally regulated. nih.gov While the specific regulatory mechanisms for the production of 1,9,10-octadecanetriol or its immediate precursors are not fully elucidated, the existing knowledge on the regulation of fatty acid hydroxylases and diol synthases in plants and fungi provides a framework for understanding how the biosynthesis of such triols is controlled in biological systems.

The following table outlines the key regulatory aspects of the enzymes involved in the biosynthesis of octadecanetriol derivatives:

Enzyme FamilyOrganism TypeRegulation MechanismInducing Factors
Cytochrome P450 (e.g., CYP94A1)PlantsTranscriptional inductionChemical stress, developmental cues
Linoleate Diol SynthaseFungiTranscriptional, developmentalFungal life cycle stages, substrate availability

Metabolic Fate and Biotransformation of Triols in Non Human Biological Systems

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the breakdown and transformation of long-chain fatty acids and their derivatives. The biotransformation of oleic acid, a precursor to 1,9,10-Octadecanetriol, has been extensively studied, revealing pathways that could lead to the formation and subsequent degradation of related triols.

Certain bacterial strains are known to hydrate (B1144303) oleic acid to form 10-hydroxystearic acid. nih.gov This diol can then undergo further oxidation. For instance, Micrococcus luteus has been shown to mediate the oxidation of threo-9,10-dihydroxystearic acid. d-nb.infopolimi.it This process is a key step in the conversion of oleic acid into smaller, more readily metabolizable compounds like pelargonic and azelaic acids. d-nb.infonih.gov The enzymatic machinery of such microorganisms, particularly alcohol dehydrogenases, is responsible for these oxidative steps. d-nb.info

Furthermore, the formation of triols from fatty acids has been observed. For example, Pseudomonas aeruginosa can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. nhri.org.tw While not identical to 1,9,10-Octadecanetriol, this demonstrates the microbial capacity to introduce multiple hydroxyl groups onto a long aliphatic chain. The subsequent degradation of these polyhydroxylated compounds likely proceeds through β-oxidation, a common pathway for fatty acid catabolism, which shortens the carbon chain. nih.govnih.gov

The table below summarizes microbial transformations of oleic acid that lead to hydroxylated derivatives, which are precursors or analogues of 1,9,10-Octadecanetriol.

MicroorganismSubstrateProduct(s)Reference(s)
Micrococcus luteusthreo-9,10-Dihydroxystearic AcidHydroxyketones, Pelargonic Acid, Azelaic Acid d-nb.infopolimi.it
Pseudomonas aeruginosaOleic Acid7,10-dihydroxy-8(E)-octadecenoic acid nhri.org.tw
Various BacteriaOleic Acid10-Hydroxystearic Acid nih.gov

Enzymatic Hydrolysis and Oxidation in Experimental Systems

The enzymatic modification of long-chain triols involves both hydrolysis and oxidation reactions, catalyzed by various enzymes. Lipases and esterases can hydrolyze ester linkages if the triol is present in an esterified form. mdpi.com

Oxidation of the hydroxyl groups is a critical step in the metabolism of these compounds. Cytochrome P450 (CYP) enzyme systems are known to be involved in the hydroxylation of fatty acids. ebi.ac.uk For instance, microsomal fractions from Vicia sativa seedlings can catalyze the ω-hydroxylation of 9,10-dihydroxystearic acid to produce 9,10,18-trihydroxystearic acid. ebi.ac.uk This reaction is dependent on NADPH and molecular oxygen, characteristic of a monooxygenase reaction. ebi.ac.uk

The table below details the enzymatic oxidation of a related diol to a triol.

Enzyme SystemSubstrateProductOrganism/SystemReference(s)
Cytochrome P4509,10-Dihydroxystearic Acid9,10,18-Trihydroxystearic AcidVicia sativa (microsomes) ebi.ac.uk

Absorption and Distribution Studies in Non-Human Biological Models

The absorption and distribution of long-chain aliphatic triols have not been extensively studied. However, research on related polyols and long-chain fatty acids provides a general framework for their likely behavior in non-human biological models.

The absorption of polyols from the gastrointestinal tract is generally slow and incomplete, and it appears to be dose-dependent. nih.gov For long-chain fatty acids and their derivatives, absorption involves emulsification by bile salts, uptake by intestinal epithelial cells, and subsequent distribution via the lymphatic system and bloodstream, often as part of lipoprotein particles. nih.gov It is plausible that 1,9,10-Octadecanetriol, being a lipid-like molecule, would follow a similar absorption and distribution pattern.

Studies on other long-chain aliphatic compounds in rats have shown distribution to various tissues, with the liver being a primary site of metabolism. acs.org

Excretion Mechanisms in Experimental Systems

Information regarding the specific excretion mechanisms for 1,9,10-Octadecanetriol is not available. However, based on the metabolism of other polyols and lipids, it is likely that the compound and its metabolites are excreted through both urine and feces.

The extent of urinary excretion of polyols often depends on their molecular weight and the extent to which they are metabolized. nih.gov Unmetabolized or partially metabolized polyols can be excreted in the urine. Metabolites of long-chain fatty acids, which are more water-soluble, are also excreted via the kidneys. Fecal excretion would likely account for the unabsorbed fraction of the compound. For instance, in a study with radiolabeled ceramide, a complex lipid, the majority of the dose was excreted in the feces of rats, indicating incomplete absorption. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 1,9,10 Octadecanetriol

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of 1,9,10-octadecanetriol, providing the necessary separation from other components in a sample. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical goal, whether it be qualitative identification or quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu However, due to the three polar hydroxyl (-OH) groups, 1,9,10-octadecanetriol is non-volatile and thermally labile, making it unsuitable for direct GC-MS analysis. To overcome this limitation, a derivatization step is essential. This process involves chemically modifying the hydroxyl groups to increase the molecule's volatility and thermal stability.

The most common derivatization method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS-ether derivative is significantly more volatile and produces characteristic mass spectra that aid in identification and quantification.

The GC separates the derivatized 1,9,10-octadecanetriol from other components, and the mass spectrometer fragments the molecule, creating a unique mass spectrum that serves as a chemical fingerprint. For quantitative analysis, a deuterated internal standard can be used to improve accuracy and precision. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Polyhydroxy Compounds

Derivatization Reagent Abbreviation Target Functional Group Resulting Derivative Purpose
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Hydroxyl (-OH) Trimethylsilyl (TMS) Ether Increase volatility, enhance thermal stability
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Hydroxyl (-OH) Trimethylsilyl (TMS) Ether Increase volatility, enhance thermal stability

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for analyzing non-volatile compounds like 1,9,10-octadecanetriol, as it does not require derivatization. The compound is separated using a reversed-phase HPLC column, typically a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

LC-MS/MS (Tandem Mass Spectrometry): This technique provides high selectivity and sensitivity for quantification. After ionization, typically via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ or an adduct (e.g., [M+Na]⁺) of 1,9,10-octadecanetriol is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. researchgate.net

HR-LC-MS (High-Resolution Liquid Chromatography-Mass Spectrometry): This method provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte. researchgate.net For 1,9,10-octadecanetriol (C₁₈H₃₈O₃), the exact mass is 302.2821 Da. chemsrc.com HR-LC-MS can confirm the presence of the compound by measuring its mass with high accuracy (typically within 5 ppm), providing strong evidence for its identification.

While HPLC is the separation method of choice, the detection of 1,9,10-octadecanetriol is challenging with standard detectors. The molecule lacks a significant ultraviolet (UV) chromophore, rendering UV-Vis detection ineffective. Therefore, specialized detectors are required.

Universal Detectors:

Charged Aerosol Detector (CAD): This detector nebulizes the column eluent, creating charged aerosol particles that are measured by an electrometer. The response is largely independent of the chemical structure of the analyte, making it suitable for quantifying compounds like 1,9,10-octadecanetriol. acgpubs.org

Evaporative Light Scattering Detector (ELSD): In an ELSD, the mobile phase is evaporated, leaving a fine mist of analyte particles that scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.

These detectors offer a robust solution for the quantitative analysis of 1,9,10-octadecanetriol when coupled with an HPLC system.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. This results in several key advantages for the analysis of 1,9,10-octadecanetriol:

Increased Resolution: Sharper and narrower peaks, allowing for better separation from closely related isomers or impurities.

Higher Sensitivity: The sharper peaks lead to a greater signal-to-noise ratio.

Faster Analysis Times: Separation can be achieved in a fraction of the time required for traditional HPLC.

When coupled with mass spectrometry (UPLC-MS), this technique provides a highly sensitive, high-throughput method for the rapid quantification and identification of 1,9,10-octadecanetriol in various samples. researchgate.net

Spectroscopic Methods for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopy is essential for the definitive structural elucidation of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for determining the precise structure of an organic molecule in solution. researchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure of 1,9,10-octadecanetriol can be confirmed. ethernet.edu.et

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For 1,9,10-octadecanetriol, the spectrum would exhibit characteristic signals:

A triplet corresponding to the terminal methyl group (CH₃) at the end of the alkyl chain.

A large, complex multiplet for the long methylene (B1212753) (CH₂) chain.

Distinct multiplets for the protons on the carbons bearing the hydroxyl groups (C1-H₂, C9-H, and C10-H). The chemical shifts of these protons would be further downfield compared to the rest of the alkyl chain due to the deshielding effect of the oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of 1,9,10-octadecanetriol would show:

Three signals in the downfield region (typically 60-80 ppm) corresponding to the three carbons attached to the hydroxyl groups (C-1, C-9, and C-10).

A series of signals in the upfield region (10-40 ppm) for the carbons of the long alkyl chain.

A distinct signal for the terminal methyl carbon around 14 ppm.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons, further aiding in the structural assignment. ruc.dk

Table 2: Predicted NMR Chemical Shifts for 1,9,10-Octadecanetriol

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Carbon Type (from DEPT)
C-1 ~3.6 (t) ~63 CH₂
C-9 ~3.4-3.6 (m) ~72-75 CH
C-10 ~3.4-3.6 (m) ~72-75 CH
C-2 to C-8, C-11 to C-17 ~1.2-1.6 (m) ~22-38 CH₂

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar long-chain alcohols. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the analysis of 1,9,10-Octadecanetriol, IR spectroscopy is instrumental in confirming the presence of hydroxyl (-OH) groups and the long aliphatic (C-H) chain, which are the defining structural features of the compound.

The IR spectrum of an organic molecule reveals absorptions at specific frequencies corresponding to the vibrations of its bonds. masterorganicchemistry.com For 1,9,10-Octadecanetriol, the key characteristic absorptions are:

O-H Stretching: A prominent, broad, and strong absorption band is typically observed in the region of 3200-3500 cm⁻¹. libretexts.orglumenlearning.com This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The intensity and breadth of this peak are clear indicators of the presence of the -OH functional groups. lumenlearning.com

C-H Stretching: Strong absorption bands appear in the 2850-3000 cm⁻¹ region. libretexts.orgopenstax.org Specifically, absorptions from 2850 to 2960 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the long saturated alkane chain. openstax.orgpressbooks.pub

C-O Stretching: The stretching vibration of the carbon-oxygen single bonds (C-O) in the alcohol groups gives rise to strong and distinct peaks in the 1050-1260 cm⁻¹ range. lumenlearning.com The exact position can help distinguish between primary (at C1) and secondary (at C9 and C10) alcohols.

C-H Bending: The spectrum also displays bending vibrations for the CH₂ and CH₃ groups. "Scissoring" vibrations for CH₂ are typically seen between 1450-1470 cm⁻¹, while methyl rock vibrations can be observed around 1370-1350 cm⁻¹. libretexts.orglibretexts.org For long-chain alkanes, a characteristic rocking vibration for -(CH₂)n- where n > 4 can also be observed around 720-725 cm⁻¹. libretexts.orglibretexts.org

The region from 700 to 1200 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of many bands that are unique to a specific molecule. libretexts.org

Table 1: Characteristic IR Absorption Bands for 1,9,10-Octadecanetriol

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Intensity
O-H (Alcohol)Stretching (Hydrogen-bonded)3200-3500Strong, Broad
C-H (Alkane)Stretching2850-2960Strong
C-O (Alcohol)Stretching1050-1260Strong
C-H (CH₂)Bending (Scissoring)1450-1470Medium
C-H (CH₃)Bending (Rocking)1370-1350Medium

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of 1,9,10-Octadecanetriol. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that helps in structural confirmation.

For long-chain aliphatic alcohols like 1,9,10-Octadecanetriol, the molecular ion peak may be weak or absent in electron impact (EI) ionization due to the instability of the molecular ion. libretexts.org However, softer ionization techniques can be employed. The fragmentation patterns are generally predictable and result from the cleavage of bonds adjacent to the functional groups. whitman.edu

Key fragmentation pathways for 1,9,10-Octadecanetriol include:

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgwhitman.edu For 1,9,10-Octadecanetriol, this can occur at several positions, leading to characteristic fragment ions.

Dehydration: The loss of one or more water molecules (H₂O, mass of 18 Da) is a very common fragmentation event for alcohols. libretexts.orgwhitman.edu This results in peaks at m/z values corresponding to [M-18]⁺, [M-36]⁺, and potentially [M-54]⁺.

Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, typically producing a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

The analysis of fragment ions allows for the localization of the hydroxyl groups along the octadecane (B175841) chain. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific fragment ion and inducing further fragmentation. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Fragments for 1,9,10-Octadecanetriol (Molecular Weight: 302.5 g/mol )

Fragmentation EventDescriptionPredicted m/z of Fragment Ion
DehydrationLoss of one water molecule284.5
Double DehydrationLoss of two water molecules266.5
Triple DehydrationLoss of three water molecules248.5
Alpha-Cleavage at C1-C2Cleavage of the bond between C1 and C231 (CH₂OH⁺)
Cleavage between C8-C9Fission of the bond between C8 and C9157, 145
Cleavage between C10-C11Fission of the bond between C10 and C11187, 115

Sample Preparation and Extraction Protocols from Complex Biological Matrices

The accurate quantification and characterization of 1,9,10-Octadecanetriol from complex biological matrices such as plasma, serum, or tissue homogenates necessitates a robust sample preparation and extraction protocol. The primary goals of this step are to efficiently isolate the target analyte from interfering substances like proteins and salts, and to concentrate it for analysis. researchgate.netbiotage.com Given the lipid-like nature of 1,9,10-Octadecanetriol, lipid extraction methods are highly applicable.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): LLE is a widely used and effective method for lipid extraction. tiaft.org It relies on partitioning the analyte between two immiscible liquid phases.

Folch Method: This classic method uses a chloroform/methanol (2:1, v/v) solvent mixture to extract total lipids from a sample. chromatographytoday.comnih.gov After extraction, a wash with a salt solution is performed to remove non-lipid contaminants. nih.gov

Bligh & Dyer Method: A modification of the Folch method, this technique uses a smaller volume of chloroform, methanol, and water, making it suitable for smaller sample sizes. chromatographytoday.comnih.gov

Methyl-tert-butyl ether (MTBE) Method: This is a more recent method that offers a faster and cleaner lipid recovery with improved safety, as it avoids the use of chlorinated solvents like chloroform. chromatographytoday.com

Solid-Phase Extraction (SPE): SPE is a versatile technique that separates components of a mixture based on their physical and chemical properties. nih.gov An aqueous sample is passed through a cartridge containing a solid sorbent. The analyte is adsorbed onto the sorbent and later eluted with a small volume of an organic solvent. nih.gov This technique is highly efficient for sample clean-up and concentration.

The choice of extraction method depends on the specific biological matrix, the required sample throughput, and the subsequent analytical technique. mdpi.comnih.gov For instance, high-throughput lipidomics often requires methods adaptable to 96-well plate formats. mdpi.com

Table 3: Comparison of Extraction Protocols for 1,9,10-Octadecanetriol

MethodPrincipleSolventsAdvantagesDisadvantages
Folch LLEPartitioningChloroform, Methanol, WaterHigh recovery of total lipids, well-established. chromatographytoday.comnih.govLaborious, uses large volumes of toxic chloroform. chromatographytoday.com
Bligh & Dyer LLEPartitioningChloroform, Methanol, WaterReduced solvent volume compared to Folch. chromatographytoday.comStill uses chloroform. chromatographytoday.com
MTBE LLEPartitioningMTBE, Methanol, WaterSafer (no chloroform), faster, cleaner extract. chromatographytoday.comMay have different extraction efficiencies for certain lipid classes.
Solid-Phase Extraction (SPE)Adsorption/ElutionVarious (e.g., Hexane, Ethyl Acetate)High selectivity, good for clean-up, easily automated. nih.govCan be more costly, requires method development.

Chiral Analysis for Stereoisomeric Purity

1,9,10-Octadecanetriol contains two chiral centers at positions C9 and C10. This gives rise to multiple stereoisomers, specifically enantiomers and diastereomers. msu.edu Since different stereoisomers can exhibit distinct biological activities, it is crucial to perform chiral analysis to determine the stereoisomeric purity of a sample.

The primary technique for separating and quantifying stereoisomers is chiral chromatography. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral Gas Chromatography (GC): For volatile or semi-volatile compounds, or those that can be derivatized to increase volatility, chiral GC is a powerful tool. The separation is achieved on capillary columns coated with a CSP, often based on derivatized cyclodextrins. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the separation of a broad range of chiral compounds. Various types of CSPs are available, including polysaccharide-based, protein-based, and synthetic polymer-based columns. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the stereoisomers. researchgate.net

The assignment of the absolute configuration (R or S) to each chiral center often requires reference standards or additional analytical techniques. msu.edu The development of a robust chiral separation method is fundamental for quality control and for understanding the structure-activity relationships of the different stereoisomers of 1,9,10-Octadecanetriol. researchgate.net

Prospective Applications and Future Research Directions

Biotechnological Applications of Triols

The development of a sustainable bioeconomy is a key focus of modern research, with an emphasis on utilizing renewable resources to produce valuable chemicals and materials. Long-chain aliphatic triols, such as 1,9,10-octadecanetriol, are well-positioned to contribute to this transition, potentially being derived from abundant natural feedstocks like oleic acid.

The demand for environmentally friendly lubricants and surfactants has grown significantly, driven by regulations and consumer preferences for sustainable products. Vegetable oils and their derivatives have long been explored as alternatives to petroleum-based products due to their biodegradability and low toxicity. The molecular structure of 1,9,10-octadecanetriol, featuring a long, non-polar hydrocarbon chain and three polar hydroxyl groups, suggests its potential as a lubricant or surfactant.

The long aliphatic chain can provide a lubricating film, reducing friction between surfaces, while the hydroxyl groups can enhance adhesion to metal surfaces, a desirable property for lubricants. rsc.org Furthermore, the amphiphilic nature of such molecules could enable them to act as surfactants or emulsifiers in various formulations. Future research could focus on synthesizing and evaluating the tribological properties of 1,9,10-octadecanetriol and its derivatives, as well as their performance as bio-based surfactants in applications such as detergents, cosmetics, and food products.

Polyols are fundamental building blocks in the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications, from flexible foams to rigid elastomers. utm.my The three hydroxyl groups of 1,9,10-octadecanetriol offer multiple reaction sites for cross-linking with diisocyanates or other co-monomers, enabling the formation of complex, three-dimensional polymer networks. google.comgoogle.com

The incorporation of a long aliphatic chain from 1,9,10-octadecanetriol into a polymer backbone could impart desirable properties such as hydrophobicity, flexibility, and impact resistance. mdpi.com This could lead to the development of novel bio-based polyurethanes with tailored characteristics for specific applications, including coatings, adhesives, sealants, and biomedical materials. Research in this area would involve the synthesis of polyurethanes from 1,9,10-octadecanetriol and the characterization of their mechanical, thermal, and biodegradable properties.

Table 1: Potential Polymer Properties Influenced by 1,9,10-Octadecanetriol

PropertyPotential Influence of 1,9,10-OctadecanetriolRationale
Flexibility IncreasedThe long, flexible C18 aliphatic chain can act as a soft segment in the polymer structure.
Hydrophobicity IncreasedThe non-polar hydrocarbon tail would contribute to water repellency.
Cross-link Density VariableThe trifunctionality allows for the formation of cross-linked networks, with the density controllable through formulation.
Biodegradability Potentially EnhancedThe presence of ester or urethane (B1682113) linkages derived from a bio-based monomer could be susceptible to microbial degradation.

The conversion of biomass into biofuels and other valuable chemicals is a cornerstone of a sustainable future. Fatty acid derivatives are considered promising candidates for the production of advanced biofuels due to their high energy density. nih.govresearchgate.net While the direct use of 1,9,10-octadecanetriol as a biofuel may not be efficient due to its high oxygen content, it could serve as an intermediate in the production of other fuel components.

Through chemical or biological transformations, the hydroxyl groups could be removed or converted to other functionalities, leading to the production of hydrocarbons or other energy-dense molecules. nih.gov Furthermore, as a C18 molecule derived from renewable resources, 1,9,10-octadecanetriol represents a platform chemical that could be transformed into a variety of other useful compounds, contributing to a more diversified and sustainable chemical industry. nih.govfrontiersin.org

Agronomical Applications (e.g., Plant Growth Regulation, Crop Protection)

Long-chain aliphatic molecules are known to play various roles in plant biology. For instance, very-long-chain fatty acids are essential components of plant waxes and membranes and are involved in regulating plant development. Additionally, certain long-chain alcohols, such as triacontanol, have been shown to act as plant growth regulators, enhancing growth and yield in various crops. nih.govresearchgate.net

Given its structure as a long-chain triol, it is conceivable that 1,9,10-octadecanetriol could exhibit biological activity in plants. It might influence plant growth, development, or stress responses. Future research could explore the effects of exogenous application of 1,9,10-octadecanetriol on seed germination, root development, plant biomass, and resistance to biotic and abiotic stresses. Such studies could potentially lead to the development of novel, bio-based plant growth regulators or crop protection agents.

Emerging Areas in Mechanistic Biological Research for Triol-Containing Structures

In biological systems, the oxidation of unsaturated fatty acids, such as oleic acid, can lead to the formation of epoxy fatty acids. nih.govcaymanchem.com These epoxides can be further metabolized by epoxide hydrolases to form vicinal diols. nih.gov These lipid mediators are known to have a wide range of biological activities, participating in signaling pathways and influencing physiological and pathological processes.

The structure of 1,9,10-octadecanetriol, with its vicinal diol at the 9 and 10 positions, suggests that it could be a subject of interest in mechanistic biological research. Investigating whether this compound is naturally produced in any organisms, and what its biological functions might be, could open up new avenues of research. Furthermore, studying the interactions of 1,9,10-octadecanetriol with enzymes and cellular receptors could provide insights into the biological roles of long-chain polyhydroxylated lipids.

Environmental Biotechnology and Bioremediation Potential

The introduction of new bio-based chemicals into the market necessitates an understanding of their environmental fate and potential for biodegradation. The long aliphatic chain of 1,9,10-octadecanetriol is similar in structure to naturally occurring fatty acids and alkanes, which are known to be degraded by a wide range of microorganisms in the environment. nih.gov This suggests that 1,9,10-octadecanetriol is likely to be biodegradable.

Research in this area could focus on identifying microbial strains and enzymatic pathways responsible for the degradation of this and similar long-chain triols. mdpi.comwhiterose.ac.uk Furthermore, if polymers are synthesized from 1,9,10-octadecanetriol, their biodegradability would be a critical factor in assessing their environmental impact. researchgate.net Understanding the bioremediation potential of environments that might be exposed to this compound would be an important aspect of its sustainable development and application. The potential for such molecules to act as biosurfactants could also be harnessed in bioremediation strategies for hydrocarbon-contaminated sites. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies of 1,9,10-Octadecanetriol

Computational chemistry and molecular modeling are powerful tools for investigating the structure, dynamics, and interactions of molecules at an atomic level. While specific computational studies on 1,9,10-octadecanetriol are not extensively documented in publicly available literature, the application of established computational methodologies can be envisaged to provide significant insights into its behavior. Such studies would be invaluable for understanding its physicochemical properties and for guiding the design of new applications.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), could be utilized to investigate the electronic properties of 1,9,10-octadecanetriol. These calculations can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. This information is crucial for understanding its reactivity, intermolecular interactions (such as hydrogen bonding), and potential for self-assembly.

Furthermore, molecular modeling can be instrumental in studying the aggregation behavior of 1,9,10-octadecanetriol. By simulating a system containing multiple molecules, it is possible to predict their self-assembly into larger structures, such as micelles or bilayers, and to characterize the thermodynamics and kinetics of these processes. The insights gained from such simulations would be highly valuable for applications in areas like drug delivery and materials science.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of 1,9,10-Octadecanetriol

ParameterValue in WaterValue in Octanol
Radius of Gyration (Rg)8.5 Å10.2 Å
End-to-End Distance18.1 Å22.5 Å
Solvent Accessible Surface Area (SASA)650 Ų720 Ų
Number of Intramolecular H-Bonds2.10.8

Table 2: Hypothetical Quantum Mechanical Properties of 1,9,10-Octadecanetriol (DFT B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
Dipole Moment3.8 D
Polarizability45.6 ų

Advanced Methodological Developments for Synthesis and Analysis

The development of advanced and efficient methods for the synthesis and analysis of 1,9,10-octadecanetriol is crucial for enabling its further study and potential application. While classical synthetic routes exist, modern methodologies offer improved stereoselectivity, sustainability, and efficiency.

Advanced Synthesis Methodologies:

Stereoselective Synthesis: The presence of two chiral centers at the C9 and C10 positions of 1,9,10-octadecanetriol means that it can exist as four possible stereoisomers. The development of stereoselective synthetic routes is therefore highly desirable to obtain specific isomers with potentially distinct biological activities or material properties. Asymmetric dihydroxylation reactions, for instance, could be adapted to introduce the vicinal diol with high enantiomeric excess. organic-chemistry.orglibretexts.orgyoutube.com Enzymatic cascade reactions, employing alcohol dehydrogenases, have also shown promise for the stereoselective synthesis of vicinal diols. uni-duesseldorf.derwth-aachen.de

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a green and sustainable alternative to traditional chemical methods. vu.ltbenthamscience.com Lipases could be employed for the regioselective hydrolysis of ester precursors to yield the triol. Furthermore, chemo-enzymatic routes, combining chemical and enzymatic steps, could be designed to produce 1,9,10-octadecanetriol from renewable starting materials. vu.lt

Advanced Analytical Methodologies:

Chromatographic Techniques: The analysis of long-chain alcohols like 1,9,10-octadecanetriol often benefits from derivatization to improve their volatility and thermal stability for gas chromatography (GC) analysis. oup.comgerli.com High-performance liquid chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), can provide a powerful tool for the separation and identification of the different stereoisomers of 1,9,10-octadecanetriol, potentially without the need for derivatization. nih.gov Supercritical fluid chromatography (SFC) is another advanced technique that could offer high-resolution separation of this type of compound. researchgate.net

Table 3: Comparison of Potential Advanced Analytical Techniques for 1,9,10-Octadecanetriol

TechniquePrinciplePotential Advantages for 1,9,10-Octadecanetriol Analysis
GC-MS (with derivatization)Separation based on volatility and mass-to-charge ratio.High resolution and sensitivity; established libraries for identification.
HPLC-MS/MSSeparation based on polarity and mass-to-charge ratio.Suitable for non-volatile compounds; can separate stereoisomers with appropriate chiral columns; provides structural information.
Supercritical Fluid Chromatography (SFC)Separation using a supercritical fluid as the mobile phase.Faster separations than HPLC; environmentally friendly (less organic solvent).
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement.Unambiguous determination of elemental composition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.